

L-Homotyrosine CAS number and molecular formula

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Compound of Interest

Compound Name: *L-Homotyrosine*

Cat. No.: *B1598195*

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An In-depth Technical Guide to L-Homotyrosine

Introduction

L-Homotyrosine is a non-proteinogenic α -amino acid, meaning it is not one of the 22 standard amino acids encoded by the genetic code.[1] As a derivative of L-tyrosine, it features an additional methylene group in its side chain. This structural modification makes **L-Homotyrosine** a valuable building block in synthetic chemistry, particularly in the field of peptide science and drug development. Its incorporation into peptides can influence their conformation, stability, and biological activity. This guide provides a comprehensive overview of **L-Homotyrosine**, including its chemical properties, synthesis, applications, and its role in biological signaling contexts.

Physicochemical Properties of L-Homotyrosine

The fundamental properties of **L-Homotyrosine** are summarized below. This data is crucial for its application in experimental settings, including dissolution, storage, and analytical characterization.

Property	Value	Reference
CAS Number	221243-01-2	[1][2][3]
Molecular Formula	C10H13NO3	[3]
Molecular Weight	195.22 g/mol	[2][3]
Appearance	White to off-white solid	[2][3]
Purity	≥97.0%	[2]
Solubility	In Water: 2 mg/mL (requires sonication and heating to 60°C)	[3]
Storage (Solution)	-80°C for 6 months; -20°C for 1 month (under nitrogen)	[2][3]

Properties of Fmoc-L-Homotyrosine

In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), **L-Homotyrosine** is most commonly used with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The properties of this derivative are essential for peptide chemists.

Property	Value	Reference
CAS Number	198560-10-0	[4]
Molecular Formula	C25H23NO5	[4]
Molecular Weight	416.7 g/mol	[4]
Appearance	White powder	[4]
Purity	≥ 98% (HPLC)	[4]
Optical Rotation	$[\alpha]_{D25} = -6 \pm 1^\circ$ (c=1 in MeOH)	[4]
Storage	0 - 8 °C	[4]

Applications in Research and Drug Development

L-Homotyrosine and its derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics. The extended side chain, compared to L-tyrosine, can introduce unique structural constraints and hydrophobic interactions, which can be leveraged for several applications:

- **Peptide Synthesis:** It serves as a key component in SPPS to create novel peptide sequences with modified properties.^[4] The Fmoc-protected version is particularly valued for its stability and ease of handling under standard SPPS conditions.^[4]
- **Drug Development:** Due to its structural similarity to neurotransmitters, **L-Homotyrosine** is used in the design of new pharmaceuticals, especially for targeting neurological disorders.^[4] Its incorporation can improve the solubility and bioavailability of peptide-based drugs.^[4]
- **Probing Protein-Protein Interactions:** The modified phenolic side chain can alter the binding affinity and specificity of peptides, providing valuable insights into molecular recognition events.
- **Materials Science:** Researchers are exploring the use of **L-Homotyrosine** in the design of novel functional materials and nanostructures.^[4]

Experimental Protocols

Synthesis of Fmoc-L-Homotyrosine

A convenient route for the synthesis of enantiopure Fmoc-protected **L-Homotyrosine** starts from L-homoserine. The synthesis is achieved through metallaphotoredox catalysis, reacting N-Fmoc-(S)-2-amino-4-bromobutanoic acid with 4-tert-butoxybromobenzene.^[5] This method provides a straightforward and highly convergent pathway to obtaining the non-proteinogenic amino acid, which can then be used in the total synthesis of complex bioactive peptides like anabaenopeptins.^[5]

Incorporation of L-Homotyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-**L-Homotyrosine** into a peptide sequence using manual Fmoc-based SPPS. This protocol is adapted from standard, well-established procedures for modified amino acids.^[6]

Workflow for SPPS Incorporation of **L-Homotyrosine**

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Caption: General workflow for solid-phase synthesis of a peptide containing **L-Homotyrosine**.

Detailed Methodology (0.1 mmol scale):

- **Resin Preparation:** Swell 0.1 mmol of a suitable resin (e.g., Rink Amide MBHA) in 5 mL of dimethylformamide (DMF) for 30-60 minutes in a fritted syringe reaction vessel.
- **Fmoc Deprotection:** To deprotect the N-terminal Fmoc group of the resin-bound amino acid, add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for another 10 minutes.
- **Washing:** Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
- **Coupling of Fmoc-L-Homotyrosine:**
 - Prepare the coupling solution: Dissolve 0.4 mmol of Fmoc-**L-Homotyrosine** (4 equivalents) and 0.4 mmol of a coupling agent (e.g., HBTU) in 2 mL of DMF.
 - Add 0.8 mmol of a base (e.g., DIPEA) to the solution and pre-activate for 1-2 minutes.
 - Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
 - Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.
- **Washing:** Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents.
- **Chain Elongation:** Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

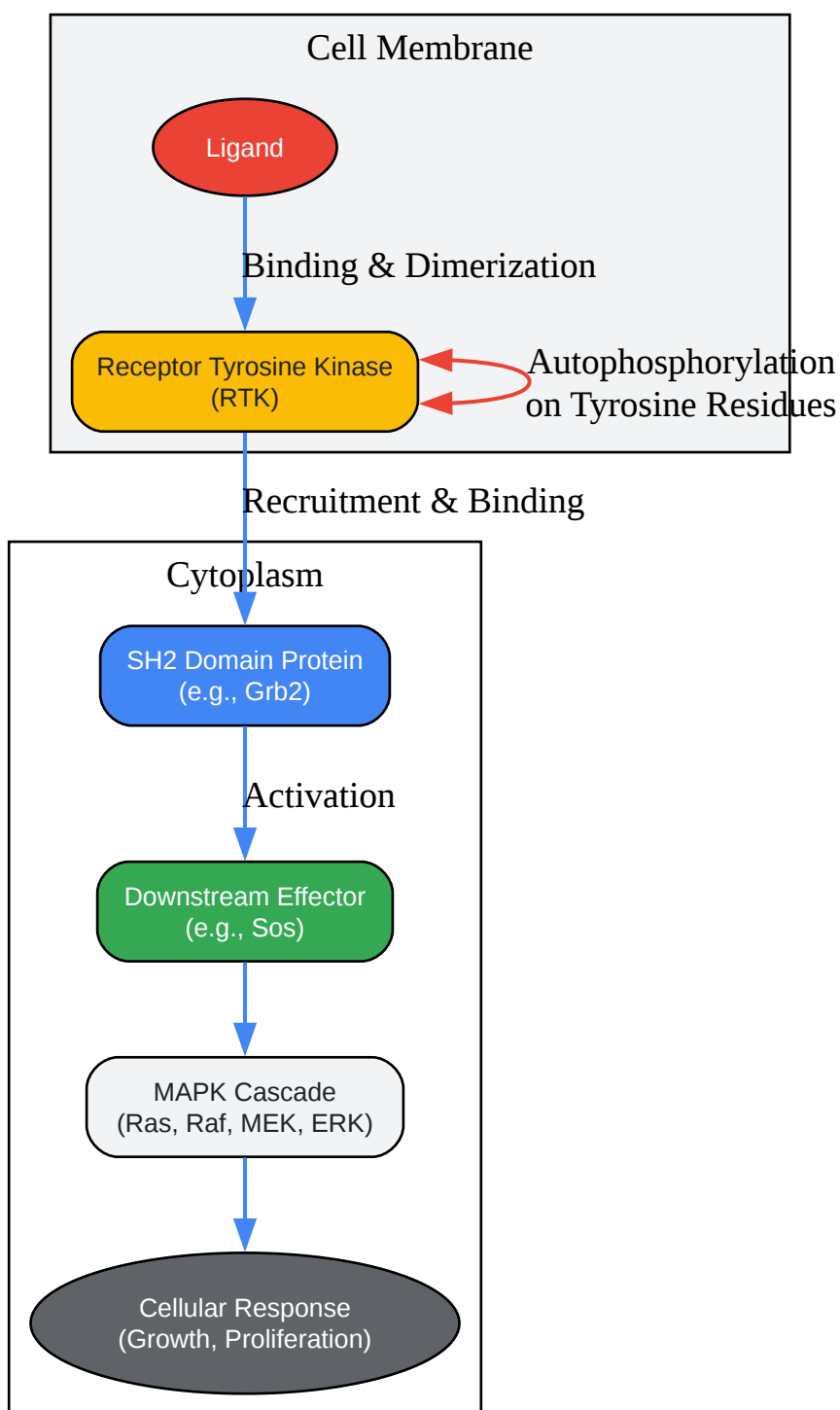
- Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the deprotected peptide-resin with dichloromethane (DCM) (5 x 5 mL) and dry it.
 - Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water).
 - Add the cocktail to the resin and agitate for 2-3 hours.
 - Filter the solution to separate the resin and precipitate the peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by **L-Homotyrosine** are an emerging area of research, its structural similarity to L-tyrosine places it in the context of protein tyrosine phosphorylation, a fundamental signaling mechanism in cells.^[7] Protein Tyrosine Kinases (PTKs) are enzymes that phosphorylate tyrosine residues on substrate proteins, initiating a cascade of downstream signaling events that regulate processes like cell growth, differentiation, and migration.^[7]

The introduction of **L-Homotyrosine** into a peptide that interacts with a PTK or a phosphorylated tyrosine-binding domain (e.g., SH2 domain) could modulate that interaction. The extended side chain might alter the binding kinetics or specificity, making **L-Homotyrosine**-containing peptides useful tools for studying these pathways or as potential therapeutic agents that can inhibit or enhance specific signaling events.

General Protein Tyrosine Kinase (PTK) Signaling Pathway



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Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

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